(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol
Overview
Description
(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol is an organic compound that features a pyrrolidine ring substituted with an aminophenyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol typically involves the reaction of 4-aminophenyl derivatives with difluoropyrrolidine precursors. One common method includes the use of a base to facilitate the nucleophilic substitution reaction, followed by reduction steps to introduce the hydroxyl group. The reaction conditions often involve solvents such as dichloromethane and methanol, with temperatures maintained at moderate levels to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that utilize cost-effective raw materials and environmentally friendly conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Techniques such as continuous flow synthesis and microwave-assisted reactions are also explored to improve efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions include various substituted pyrrolidines, alcohols, and amines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In chemistry, (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential use in the treatment of diseases. Its interactions with specific enzymes and receptors are of particular interest in the development of drugs for conditions such as cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for applications that require durable and high-performance materials .
Mechanism of Action
The mechanism of action of (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
(4-Aminophenyl)methanol: Similar in structure but lacks the difluoropyrrolidine moiety.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxy group and dimethylamino substitution, differing in functional groups and overall reactivity.
Para-aminobenzoic acid: Shares the aminophenyl group but differs significantly in its chemical properties and applications.
Uniqueness
The uniqueness of (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol lies in its combination of the aminophenyl group with the difluoropyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[1-(4-aminophenyl)-4,4-difluoropyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)5-10(6-16)15(7-11)9-3-1-8(14)2-4-9/h1-4,10,16H,5-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGZARSDXOYBBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C2=CC=C(C=C2)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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